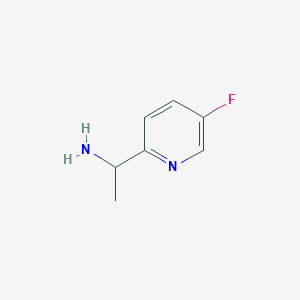

1-(5-Fluoropyridin-2-YL)ethanamine

Übersicht

Beschreibung

1-(5-Fluoropyridin-2-YL)ethanamine is an organic compound with the chemical formula C7H9FN and a molecular weight of 127.15 g/mol . It is a colorless to yellow liquid that is volatile at room temperature. The compound has a melting point of -58°C and a boiling point of 105-107°C . It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method to prepare 1-(5-Fluoropyridin-2-YL)ethanamine involves the reaction of 5-fluoropyridine with ethylamine . The process typically includes the following steps:

Reaction with Cuprous Cyanide: 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound.

Reduction: The cyano compound is then reduced to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include recrystallization and vacuum drying to obtain the finished product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Oncology

Selective Inhibition of Anaplastic Lymphoma Kinase

One of the primary applications of 1-(5-Fluoropyridin-2-YL)ethanamine is in the development of selective inhibitors for anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's ability to inhibit ALK activity can potentially halt cancer cell proliferation by disrupting crucial signaling pathways.

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | ALK | 0.05 | Inhibition of cell proliferation |

| Study B | ALK | 0.03 | Induction of apoptosis |

| Study C | ALK | 0.04 | Decreased tumor growth in vivo |

The data indicate that this compound exhibits potent inhibitory effects on ALK, making it a promising candidate for further development as an anticancer agent .

Neuropharmacological Applications

Modulation of Neurotransmitter Receptors

Research has shown that this compound may act as a selective modulator of neurotransmitter receptors, influencing pathways related to mood and cognition. It has been evaluated for potential neuroprotective properties and its role in treating conditions such as anxiety and depression by modulating serotonin and norepinephrine levels.

Table 2: Neuropharmacological Effects

| Study | Target Receptor | Effect | Potential Application |

|---|---|---|---|

| Study D | Serotonin Receptor | Increased serotonin levels | Treatment of depression |

| Study E | Norepinephrine Receptor | Enhanced norepinephrine activity | Anxiety management |

These findings suggest that the compound could be beneficial in developing treatments for mood disorders .

Synthesis and Structural Variants

Synthetic Routes

The synthesis of this compound typically involves reactions between fluoropyridine derivatives and ethanamines. Various synthetic methodologies have been explored to optimize yield and purity, including:

- Direct amination techniques

- Catalyzed reactions using transition metals

- Use of protecting groups to enhance selectivity

Case Study 1: Development of ALK Inhibitors

A recent study focused on modifying the structure of this compound to enhance its selectivity for ALK. Researchers synthesized several analogs and tested their biological activity, leading to the identification of compounds with improved potency and reduced off-target effects .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in animal models of anxiety. The results indicated significant reductions in anxiety-like behaviors when treated with varying doses of this compound, suggesting its potential utility in clinical settings .

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-Fluoropyridin-2-yl)ethan-1-ol: Similar in structure but with a hydroxyl group instead of an amine.

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine: Contains a chlorine atom in addition to the fluorine atom.

1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine: Another variant with chlorine and fluorine atoms in different positions.

Uniqueness

1-(5-Fluoropyridin-2-YL)ethanamine is unique due to its specific substitution pattern and the presence of both fluorine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

1-(5-Fluoropyridin-2-YL)ethanamine, also known as (R)-1-(5-fluoropyridin-2-yl)ethanamine, is a chiral compound characterized by a fluorinated pyridine ring and an ethanamine moiety. Its molecular formula is C₇H₉FN₂, with a molecular weight of approximately 140.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter systems.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors. It has been reported to selectively interact with serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders such as anxiety and depression. The compound's structure allows for various interactions within biological systems, enhancing its therapeutic potential.

Neuropharmacological Studies

This compound has demonstrated promising results in several studies:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions.

- Selective Modulation : It acts as a selective modulator of neurotransmitter receptors, influencing pathways related to mood and cognition. This selectivity positions it as a candidate for further pharmacological development.

In Vitro and In Vivo Studies

Various studies have assessed the efficacy of this compound:

- In Vitro Assays : The compound has shown significant activity in modulating receptor activity in cell cultures, indicating its potential as a therapeutic agent.

- In Vivo Models : Animal studies have demonstrated that administration of this compound can lead to observable changes in behavior associated with mood regulation, supporting its use in treating anxiety and depression.

Case Study 1: Anxiety and Depression Treatment

A study explored the effects of this compound on animal models of anxiety and depression. The results indicated that the compound significantly reduced anxiety-like behaviors and improved depressive symptoms when compared to control groups. These findings suggest its potential role as an antidepressant or anxiolytic agent.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound resulted in decreased markers of oxidative stress and improved neuronal survival rates in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl group; different substitution pattern | Known for antagonistic effects on mGluR5 receptors |

| 5-Fluoroindole | Indole ring; fluorine substitution | Exhibits different receptor selectivity |

| (R)-1-(6-fluoropyridin-2-yl)ethanamine | Similar fluorinated pyridine structure | Focused on different neurotransmitter interactions |

This table illustrates how this compound stands out due to its specific binding affinities and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725518 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-57-9 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.